5-Ethyl-N,N-dimethylpyridin-2-amine
Description
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-ethyl-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-4-8-5-6-9(10-7-8)11(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
KQKQFKUBPGQAHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with a suitably substituted pyridine derivative, such as a halogenated pyridine (e.g., 2-halogenopyridine) or a pyridin-2-amine precursor. The key steps involve:
- Introduction of the ethyl group at the 5-position of the pyridine ring.
- Installation or modification of the N,N-dimethylamine substituent at the 2-position.
- Use of catalytic systems for selective carbon-carbon and carbon-nitrogen bond formation.
Detailed Synthetic Routes
Nickel-Catalyzed Methylation and Amination (Adapted for Ethyl Substitution)
A process analogous to the preparation of 5-bromo-3,4-dimethylpyridin-2-amine involves:
- Starting from 2-amino-3,5-dibromo-4-methylpyridine, a directing group is first installed on the amine to form an intermediate imidamide.
- The 3-bromo substituent is replaced by a methyl group via reaction with a methyl zinc reagent in the presence of a nickel catalyst.
- The directing group is then removed by acid hydrolysis to regenerate the amine.
For 5-ethyl substitution, a similar approach can be adapted by replacing the methyl zinc reagent with an ethyl zinc reagent or equivalent ethylating agent to introduce the ethyl group at the 5-position.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Directing group installation | 1,1-dimethoxy-N,N-dimethylmethanamine | Formation of imidamide intermediate |
| 2 | Carbon-carbon bond formation | Ethyl zinc reagent, nickel catalyst | Replacement of bromo with ethyl group |
| 3 | Hydrolysis | Acidic conditions | Removal of directing group, amine restored |
This method allows selective functionalization and high yields of the desired ethyl-substituted pyridin-2-amine derivative.
Catalytic Amination via Hydrogenation of 5-(N-ethyl-N-2-ethylol amine)-2-pentanone
A multi-step synthetic method reported for related 5-(N-ethyl-N-2-ethylol amine)-2-amylamine involves:
- Preparation of a catalyst by dispersing metal nitrates and oxide nanopowders in organic solvents, followed by ultrasonic stirring, drying, and grinding.
- Reaction of 5-chloro-2-pentanone with N-ethylethanolamine in the presence of the catalyst under reflux to form 5-(N-ethyl-N-2-ethylol amine)-2-pentanone.
- Hydrogenation of this intermediate with aminomethanol and Raney nickel under hydrogen pressure to yield the amine.
This method achieves high conversion rates (up to 95% yield), is industrially scalable, and environmentally friendly.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Catalyst preparation | Nickel nitrate, oxide nanopowder, ethanol, ultrasonic stirring, drying | N/A | Catalyst particle size 0.5-2 microns |
| 2 | Amination | 5-chloro-2-pentanone, N-ethylethanolamine, catalyst, reflux in xylene | 85 | Reflux 3 h, filtration and fractionation |
| 3 | Hydrogenation | 5-(N-ethyl-N-2-ethylol amine)-2-pentanone, aminomethanol, Raney nickel, H2 pressure (10-20 kg/cm²), 40-60°C, 10-14 h | 94-95 | Filtration and fractionation post-reaction |
This approach can be adapted for the preparation of 5-ethyl-N,N-dimethylpyridin-2-amine by modifying the amine substituents accordingly.
Reduction of 2-Methylcyanopyridine Derivatives
Another industrially relevant method involves:
- Synthesis of 2-methylcyanopyridine derivatives from 2-halogenopyridine derivatives via reaction with alkyl cyanoacetates in polar solvents with bases.
- Catalytic hydrogenation of the 2-methylcyanopyridine derivative in the presence of acylating agents and metal catalysts under hydrogen pressure to yield 2-ethylaminopyridine derivatives.
- Hydrolysis of the resulting compound to obtain the target amine.
Key parameters:
| Step | Conditions | Temperature (°C) | Pressure (bar) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Alkyl cyanoacetate reaction | 0 to reflux | Atmospheric | High | pH adjusted to 1-5 after reaction |
| 2 | Catalytic hydrogenation | 16 to 70 (opt. 20-40) | 4 to 40 | 65-95 | Metal catalyst, acylating agent present |
| 3 | Hydrolysis | 20 to reflux | Atmospheric | Quantitative | Acid addition 1-20 molar equivalents |
This method is suitable for large-scale production and provides good yields of ethylaminopyridine derivatives, which can be further functionalized to the N,N-dimethyl derivative.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Industrial Suitability |
|---|---|---|---|---|
| Nickel-catalyzed ethylation | Ethyl zinc reagent, nickel catalyst, acid hydrolysis | High | Selective, well-defined steps | Moderate |
| Catalytic amination & hydrogenation | Catalyst (nickel nitrate/oxide), Raney nickel, hydrogen pressure | 85-95 | High yield, scalable, eco-friendly | High |
| Reduction of 2-methylcyanopyridine | Alkyl cyanoacetate, metal catalyst, hydrogen pressure | 65-95 | One-pot synthesis, industrially proven | High |
Research Findings and Notes
- The nickel-catalyzed method allows precise substitution on the pyridine ring, enabling the introduction of ethyl groups at specific positions with minimal side reactions.
- The catalytic amination method using Raney nickel and hydrogenation is notable for its high yield and environmental compatibility, making it suitable for industrial production.
- The reduction of 2-methylcyanopyridine derivatives is a versatile approach that can be adapted for various substituted pyridines, providing a robust route to ethylaminopyridine intermediates.
- Purification techniques such as chromatography and crystallization are commonly employed to isolate the final product with high purity.
- Reaction parameters such as temperature, pressure, catalyst loading, and reaction time are critical for optimizing yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
5-Ethyl-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterifications and transesterifications.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets through its dimethylamino group. This group can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Binding Affinity: Iodobenzofuran derivative: The iodobenzofuran moiety enhances Aβ plaque binding due to planar aromatic structure and halogen interactions with hydrophobic pockets in amyloid aggregates . Ethyl vs.
Synthetic Routes :
- Iodobenzofuran analog : Synthesized via Suzuki-Miyaura coupling between 5-iodo-N,N-dimethylpyridin-2-amine and benzofuran boronic acid, yielding 45.6% after purification .
- Fluorinated benzothiazole analog (18F-7b) : Radiolabeled via nucleophilic substitution with [18F]fluoride, critical for PET imaging applications .
- Ethyl derivative : Likely synthesized via alkylation of 5-halo-N,N-dimethylpyridin-2-amine (e.g., 5-bromo or 5-iodo precursors) using ethyl Grignard or palladium-catalyzed cross-coupling .
Pharmacokinetic Properties: Iodobenzofuran derivative: Exhibits minimal deiodination in vivo, critical for imaging agent stability . 18F-7b: Rapid clearance from non-target tissues due to balanced lipophilicity (logD ~1.8), enabling high target-to-background ratios in PET scans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
